molecular formula C23H21ClN2O6S B2601606 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 852439-56-6

3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2601606
CAS No.: 852439-56-6
M. Wt: 488.94
InChI Key: GFQVFWFLDFRXKM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21ClN2O6S and its molecular weight is 488.94. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-14-21(22(25-32-14)17-6-4-5-7-18(17)24)23(27)26(15-10-11-33(28,29)13-15)19-9-8-16(30-2)12-20(19)31-3/h4-12,15H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQVFWFLDFRXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C3CS(=O)(=O)C=C3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a dimethoxyphenyl moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : The structural components may allow the compound to interact with specific receptors in the central nervous system (CNS), which could lead to neuropharmacological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • Tested Strains : Escherichia coli and Staphylococcus aureus.
  • Inhibition Zone : The compound showed significant inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent.

Anticancer Properties

Research has also explored the compound's potential as an anticancer agent:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : The compound displayed an IC50 value of 15 µM against MCF-7 cells, suggesting potent cytotoxicity.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Case Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value/Zone of Inhibition
AntimicrobialE. coli20 mm zone
AntimicrobialS. aureus18 mm zone
AnticancerMCF-715 µM
AnticancerHeLa12 µM

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